

Molecular weight and formula of 1-Phenylpentane-d5

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Compound of Interest

Compound Name: 1-Phenylpentane-d5

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An In-depth Technical Guide to 1-Phenylpentane-d5

This technical guide provides comprehensive information on the molecular weight, formula, and applications of **1-Phenylpentane-d5** for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and logical workflows.

Physicochemical Properties

1-Phenylpentane-d5 is a deuterated form of 1-Phenylpentane, where five hydrogen atoms on the phenyl ring have been replaced by deuterium. While specific experimental data for the deuterated compound is not widely available, the properties of its non-deuterated counterpart (1-Phenylpentane) are provided for reference. The primary differences will be in the molecular weight and the properties influenced by it.

Property	1-Phenylpentane-d5	1-Phenylpentane (for reference)
Molecular Formula	C ₁₁ H ₁₁ D ₅	C ₁₁ H ₁₆ [1][2]
Molecular Weight	153.28 g/mol	148.25 g/mol [1]
CAS Number	68639-73-6	538-68-1[1][2][3]
Appearance	Not specified (likely a colorless liquid)	Colorless liquid[1][2]
Melting Point	Not specified	-75 °C[1][2][3]
Boiling Point	Not specified	205.4 °C[1]
Density	Not specified	0.863 g/mL at 25 °C[1][2][3]
Refractive Index	Not specified	1.488 at 20 °C[3]
Solubility	Not specified	Insoluble in water; miscible with ethanol, ether, acetone, benzene[1][2]

Applications in Research and Drug Development

Deuterated compounds like **1-Phenylpentane-d5** are invaluable tools in pharmaceutical research and bioanalysis.

- Internal Standard in Quantitative Analysis:** The primary application of **1-Phenylpentane-d5** is as an internal standard for quantitative analysis using mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] An ideal internal standard, particularly a stable isotope-labeled one, exhibits nearly identical chemical and physical properties to the analyte.[4][6] This ensures it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, injection volume, and matrix effects (ion suppression or enhancement).[4][6][7]
- Pharmacokinetic (PK) Studies:** Deuterium labeling is a strategic tool in drug discovery to investigate the absorption, distribution, metabolism, and elimination (ADME) of a compound.

[8][9][10] By replacing hydrogen with deuterium at a site of metabolic activity, the carbon-deuterium bond, being stronger than a carbon-hydrogen bond, can slow down the rate of metabolic reactions (the "kinetic isotope effect"). This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.[8] While **1-Phenylpentane-d5** itself is not a drug, it serves as a model compound or internal standard in such studies.

Experimental Protocols

General Protocol for Synthesis of Deuterated Aromatic Compounds (H-D Exchange)

While a specific protocol for **1-Phenylpentane-d5** is not readily available, a general method for deuterating aromatic rings involves a transition metal-catalyzed hydrogen-deuterium (H-D) exchange. This method is adaptable for the synthesis of **1-Phenylpentane-d5**.

Objective: To replace the aromatic protons of 1-Phenylpentane with deuterium.

Materials:

- 1-Phenylpentane
- Deuterium oxide (D_2O) (heavy water) as the deuterium source
- Palladium on carbon (Pd/C) catalyst
- Aluminum powder (optional, as a co-catalyst)
- Anhydrous solvent (e.g., dioxane or THF)
- Microwave reactor or conventional heating setup with reflux condenser
- Inert gas (Nitrogen or Argon)
- Separatory funnel
- Drying agent (e.g., anhydrous $MgSO_4$ or Na_2SO_4)

- Rotary evaporator
- Purification system (e.g., flash chromatography)

Procedure:

- **Reaction Setup:** In a microwave-safe reaction vessel or a round-bottom flask, combine 1-Phenylpentane, a catalytic amount of Pd/C (e.g., 3 mol%), and aluminum powder.
- **Solvent and Deuterium Source:** Add D₂O as the deuterium source. An organic co-solvent may be used if necessary to improve solubility.
- **Inert Atmosphere:** Purge the vessel with an inert gas to remove oxygen.
- **Reaction:** Heat the mixture. If using a microwave reactor, heat to a specified temperature (e.g., 150-170 °C) for a set duration (e.g., 1-2 hours).^[11] If using conventional heating, reflux the mixture for several hours to days, monitoring the reaction progress.
- **Work-up:** After cooling, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the resulting crude product by flash chromatography to isolate **1-Phenylpentane-d₅**.
- **Characterization:** Confirm the identity and deuterium incorporation level of the final product using NMR spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry.

Protocol for Use of 1-Phenylpentane-d₅ as an Internal Standard in LC-MS/MS Analysis

Objective: To accurately quantify an analyte (e.g., 1-Phenylpentane or a similar molecule) in a biological matrix (e.g., plasma) using **1-Phenylpentane-d5** as an internal standard.

Materials:

- Biological matrix samples (e.g., plasma)
- Analyte stock solution
- **1-Phenylpentane-d5** (Internal Standard, IS) stock solution of a known concentration
- Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
- LC-MS/MS system with a suitable column (e.g., C18)
- Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
- Vortex mixer and centrifuge

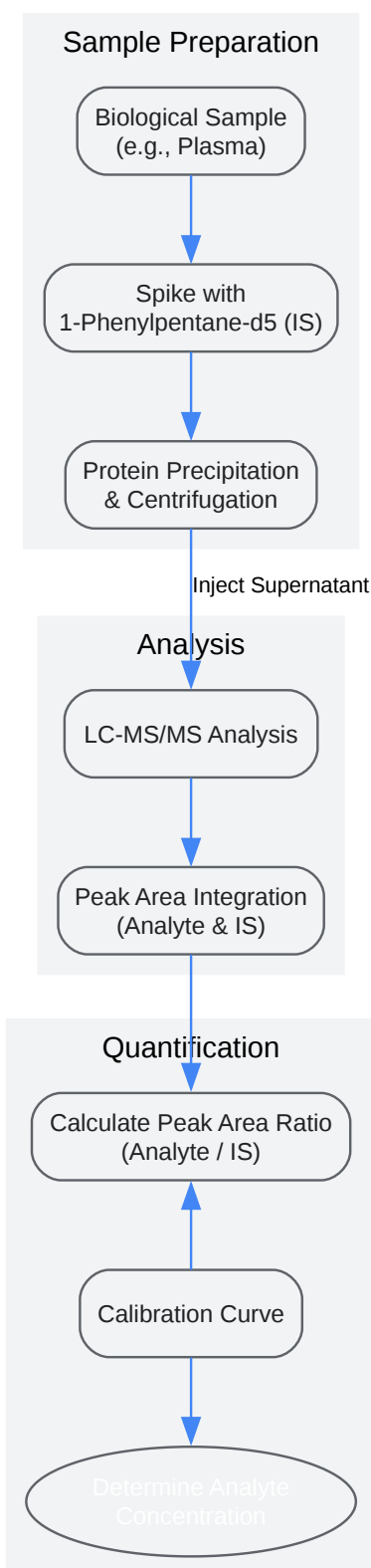
Procedure:

- Sample Preparation:
 - Thaw plasma samples.
 - To a 100 µL aliquot of each plasma sample, calibration standard, and quality control sample, add a small, fixed volume (e.g., 10 µL) of the **1-Phenylpentane-d5** internal standard solution.
 - Vortex briefly to mix.
- Protein Precipitation:
 - Add a larger volume of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile).
 - Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
 - Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

- Sample Analysis:
 - Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
 - Inject a small volume (e.g., 5 μ L) onto the LC-MS/MS system.
- LC-MS/MS Method:
 - Develop a chromatographic method that provides good separation and peak shape for the analyte and the co-eluting internal standard.[4]
 - Optimize the mass spectrometer settings for the specific mass transitions of both the analyte and **1-Phenylpentane-d5**. The internal standard will have a higher mass due to the deuterium atoms.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio (Analyte Area / Internal Standard Area).
 - Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for variability during the analytical process.[7]

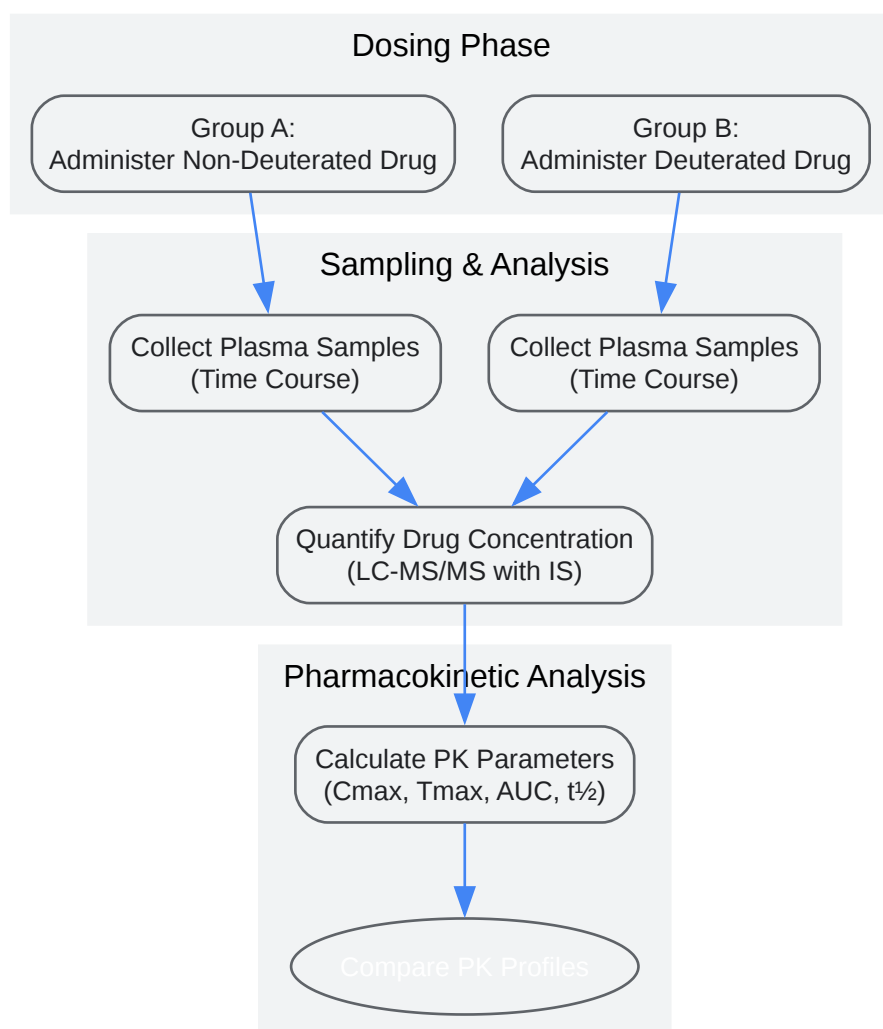
Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts.



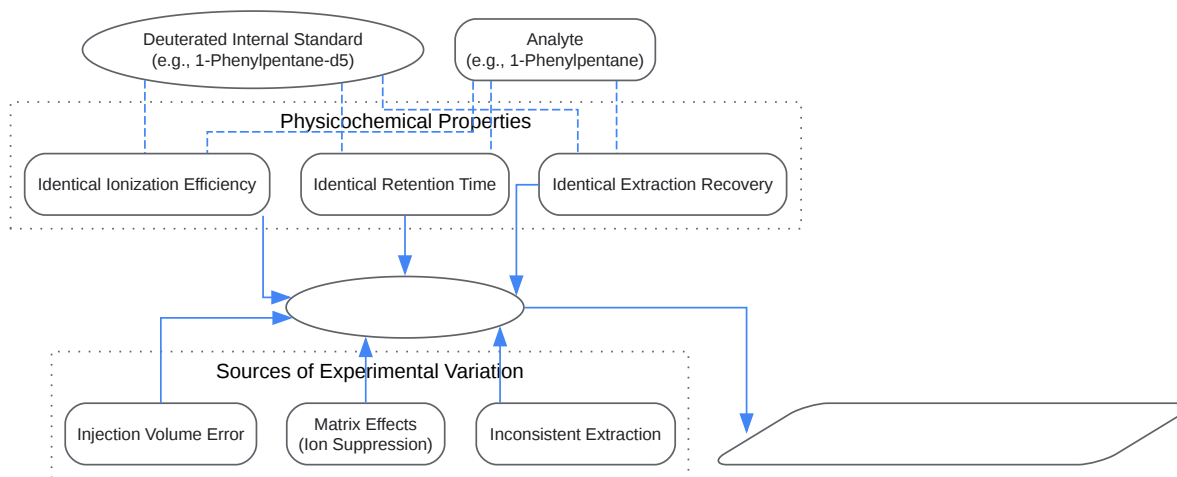
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Caption: Workflow for quantitative analysis using a deuterated internal standard.



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Caption: Conceptual workflow for a comparative pharmacokinetic study.



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Caption: Rationale for using deuterated internal standards in mass spectrometry.

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